1-(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}azetidin-3-yl)-2-(propan-2-yl)-1H-1,3-benzodiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}azetidin-3-yl)-2-(propan-2-yl)-1H-1,3-benzodiazole is a complex heterocyclic compound that features an imidazo[4,5-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}azetidin-3-yl)-2-(propan-2-yl)-1H-1,3-benzodiazole typically involves multiple steps, starting with the preparation of the imidazo[4,5-b]pyridine core. This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
1-(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}azetidin-3-yl)-2-(propan-2-yl)-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or aryl groups .
Scientific Research Applications
1-(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}azetidin-3-yl)-2-(propan-2-yl)-1H-1,3-benzodiazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity
Mechanism of Action
The mechanism of action of 1-(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}azetidin-3-yl)-2-(propan-2-yl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact pathways involved depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazo[4,5-b]pyridine derivatives and benzimidazole-containing molecules. Examples include:
- 2-Methylimidazo[4,5-b]pyridine
- 3-(2-propan-2-ylbenzimidazol-1-yl)azetidine
- Imidazo[4,5-b]pyridine derivatives with different substituents .
Uniqueness
What sets 1-(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}azetidin-3-yl)-2-(propan-2-yl)-1H-1,3-benzodiazole apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications, from drug development to materials science .
Properties
IUPAC Name |
3-methyl-2-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]imidazo[4,5-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6/c1-13(2)18-22-15-7-4-5-9-17(15)26(18)14-11-25(12-14)20-23-16-8-6-10-21-19(16)24(20)3/h4-10,13-14H,11-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXHLPORHYIVIBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=CC=CC=C2N1C3CN(C3)C4=NC5=C(N4C)N=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.